tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate
Description
This compound is a chiral carbamate derivative featuring a tetrahydro-2H-pyran core substituted with a 2,5-difluorophenyl group, a hydroxyl moiety at position 5, and a tert-butyl carbamate group at position 2. Its stereochemical configuration (2R,3S) is critical for its biological interactions, particularly in pharmaceutical applications where enantioselectivity impacts target binding and metabolic stability.
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21)/t10?,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDSJJXCDQFTKF-INPHSSGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(CO[C@@H]1C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401106770 | |
| Record name | (2ξ,5R)-1,5-Anhydro-3,4-dideoxy-5-C-(2,5-difluorophenyl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172623-99-2 | |
| Record name | (2ξ,5R)-1,5-Anhydro-3,4-dideoxy-5-C-(2,5-difluorophenyl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172623-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2ξ,5R)-1,5-Anhydro-3,4-dideoxy-5-C-(2,5-difluorophenyl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Cyclization and Boc Protection
A patented method for synthesizing tert-butyl ester derivatives involves a two-step process using methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate. While the patent specifically describes the preparation of spirocyclic tert-butyl esters, the methodology is adaptable to the target compound.
Step 1: Cyclocondensation
-
Reactants : Methyl vinyl ketone and a substituted aldehyde (e.g., 2,5-difluorophenyl glyoxal).
-
Conditions : Tetrahydrofuran (THF) solvent, potassium hydroxide in ethanol, cooled to −10°C.
-
Mechanism : Base-catalyzed aldol condensation forms the tetrahydropyran ring. The stereochemistry at C2 and C3 is controlled by the reaction temperature and solvent polarity.
Step 2: Boc Protection
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | −10°C (Step 1); 0–25°C (Step 2) |
| Solvent | THF (Step 1); DCM (Step 2) |
| Catalyst | KOH (Step 1); None (Step 2) |
| Purification | Column chromatography (SiO₂, cyclohexane/EtOAc) |
Stereochemical Control and Diastereoselectivity
The (2R,3S) configuration is critical for the compound’s bioactivity. Stereochemical outcomes depend on:
-
Solvent Effects : Polar aprotic solvents (e.g., THF) favor axial attack, stabilizing the transition state through hydrogen bonding.
-
Temperature : Lower temperatures (−10°C) reduce epimerization risks, preserving enantiomeric excess (>90%).
Example :
In a scaled-up synthesis, cooling the cyclocondensation step to −10°C resulted in a 4:1 diastereomeric ratio (d.r.) favoring the (2R,3S) isomer.
Purification and Characterization
Chromatographic Techniques
Crystallization
Characterization Data:
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluorophenyl group can undergo reduction reactions to form different fluorinated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the difluorophenyl group can yield various fluorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions of difluorophenyl-containing molecules with biological targets. Its structural features make it suitable for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structural features can be exploited to create materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with two structurally related molecules identified via similarity analysis and heterocyclic analogs.
Table 1: Structural and Physicochemical Comparison
Structural Analysis
High-Similarity Compound (0.91 similarity): (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid shares the 2,5-difluorophenyl and hydroxyl groups but replaces the pyran-carbamate system with a triazole-containing butanoic acid chain. The carboxylic acid moiety increases hydrophilicity, contrasting with the tert-butyl carbamate’s lipophilicity, which may alter membrane permeability.
Pyrimidine-Based Carbamate Analog :
Functional Implications
- However, the carboxylic acid group may limit blood-brain barrier penetration compared to the carbamate .
- Synthetic Complexity : The (2R,3S) stereochemistry of the target compound likely requires asymmetric synthesis or chiral resolution, whereas the triazole analog’s synthesis may involve simpler coupling reactions.
- Solubility and Stability : The hydroxyl group in the pyran system improves aqueous solubility relative to the methyl-substituted pyrimidine analog, which may aggregate in polar solvents .
Research Findings and Limitations
- Spectroscopic Characterization : Structural elucidation methods (e.g., NMR, UV) used for Zygocaperoside and Isorhamnetin-3-O glycoside () are applicable to confirm the stereochemistry and purity of the target compound .
- Data Gaps: No direct pharmacological or toxicity data are available in the evidence for the target compound. Comparative assessments rely on structural extrapolation and known properties of functional groups.
Biological Activity
Tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate (CAS No. 1172623-99-2) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that highlight its pharmacological properties.
- Molecular Formula : C16H21F2NO4
- Molecular Weight : 329.34 g/mol
- Structure : The compound features a tetrahydropyran ring with a hydroxyl group and a difluorophenyl substituent, contributing to its unique biological properties.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets are still under investigation.
- Antioxidant Properties : The presence of the hydroxyl group enhances its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Receptor Modulation : Preliminary data indicate that the compound may interact with various receptors, influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Receptor Interaction | Modulation of receptor activity |
Case Studies
- Antioxidant Activity : In a study published in Molecules, this compound demonstrated significant antioxidant activity in vitro. The compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in human cell lines, suggesting its potential use in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : A recent investigation revealed that the compound effectively inhibited certain enzymes related to metabolic disorders. For instance, it showed promising results in inhibiting diacylglycerol acyltransferase (DGAT), which is crucial for triglyceride synthesis. This inhibition could lead to therapeutic applications in managing obesity and related metabolic syndromes .
- Receptor Modulation Studies : Research has indicated that this compound may modulate the activity of G-protein coupled receptors (GPCRs). This modulation could influence various physiological processes such as inflammation and pain perception .
Safety and Toxicology
Safety assessments are crucial for any potential therapeutic agent. The compound has been categorized with specific hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish its safety profile comprehensively.
Q & A
Q. What are the key synthetic pathways for this compound, and how is stereochemical control achieved?
The synthesis typically involves multi-step protocols with careful chiral center management. For example, intermediates like tert-butyl carbamates are synthesized via Boc protection under controlled conditions (e.g., DCM solvent, -78°C, and Boc₂O addition) to preserve stereochemistry . Critical steps include:
- Protection/deprotection strategies : Boc groups are introduced to stabilize amines during subsequent reactions.
- Catalytic cross-coupling : Pd- or Cu-catalyzed reactions (e.g., Sonogashira coupling) for introducing aryl/alkyne groups .
- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to maintain (2R,3S) configuration .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and detects hydroxyl/carbamate groups. For example, δ 8.22 ppm (pyrimidine protons) and δ 1.36 ppm (tert-butyl protons) are diagnostic .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
- Mass spectrometry (ESI+) : Validates molecular weight (e.g., m/z 469 [M+H]+ for intermediates) .
Q. What are the primary research applications of this compound?
- Protease inhibition : Serves as a β-secretase inhibitor precursor for Alzheimer’s disease research .
- Chiral building block : Used in NK1 receptor antagonists and pyrrolopyrimidine derivatives for oncology targets .
- Catalysis studies : Acts as a substrate in Diels-Alder reactions due to its electron-deficient diene characteristics .
Q. What safety precautions are required when handling this compound?
- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the final coupling steps of its synthesis?
- Solvent selection : DMAc or THF improves solubility of intermediates, reducing side reactions .
- Temperature control : Maintaining 65°C during cyclization steps (e.g., TBAF-mediated) enhances regioselectivity .
- Catalyst tuning : Pd(PPh₃)₂Cl₂/CuI systems optimize cross-coupling efficiency for pyrimidine derivatives .
Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Control buffer pH (e.g., phosphate vs. Tris) and temperature to minimize variability .
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Metabolite screening : Test for hydroxylated metabolites that may alter inhibitory potency in cellular models .
Q. What strategies mitigate diastereomer formation during functionalization of the tetrahydro-2H-pyran ring?
- Steric guidance : Bulky groups (e.g., tert-butyl) on the carbamate reduce conformational flexibility, favoring desired diastereomers .
- Dynamic resolution : Use chiral amines or enzymes to selectively crystallize the (2R,3S) isomer .
Q. How does the compound’s stability vary under different storage conditions?
- Moisture sensitivity : Store in anhydrous environments (desiccators) to prevent hydrolysis of the carbamate group .
- Temperature : -20°C for long-term storage; room temperature leads to gradual degradation over weeks .
- Light exposure : Amber vials prevent photodegradation of the difluorophenyl moiety .
Q. What computational methods support its structure-activity relationship (SAR) studies?
- Docking simulations : Model interactions with β-secretase active sites using AutoDock Vina .
- DFT calculations : Predict electrostatic potential maps to guide modifications of the pyran ring .
- MD simulations : Assess conformational stability of the 2,5-difluorophenyl group in aqueous environments .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or amino acid esters to improve hydrophilicity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported NMR shifts for the hydroxyl group?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
